IQ-1

JNK isoform selectivity kinase profiling neuroinflammation

IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime) is the only JNK inhibitor combining JNK3-preferential binding (Kd 100 nM) with dual NO-donating vasodilatory activity. Unlike SP600125 (promiscuous kinase inhibition) or AS601245 (no NO release), IQ-1 achieves sub-micromolar anti-inflammatory potency (TNF-α IC50 0.25 μM; IL-6 IC50 0.61 μM) and demonstrates validated neuroprotection in ischemic stroke models and cardioprotection in myocardial ischemia/reperfusion injury. IQ-1S, the sodium salt, further attenuates collagen-induced arthritis in vivo and expands Foxp3+ regulatory T cells. For rigorous JNK pathway interrogation requiring kinase selectivity plus in vivo NO release, IQ-1 is the indispensable tool compound. Supplied at ≥98% purity. Research-use only.

Molecular Formula C21H22N4O2
Molecular Weight 362.4 g/mol
Cat. No. B5417287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIQ-1
Molecular FormulaC21H22N4O2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NN=C(C2=NC(CC3=CC=CC=C32)(C)C)C(=O)N
InChIInChI=1S/C21H22N4O2/c1-13(26)14-8-10-16(11-9-14)24-25-19(20(22)27)18-17-7-5-4-6-15(17)12-21(2,3)23-18/h4-11,24H,12H2,1-3H3,(H2,22,27)/b25-19+
InChIKeyALJIEVIJBAJISI-NCELDCMTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IQ-1 JNK Inhibitor: Pharmacological Profile and Procurement Relevance for Inflammation Research


IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime) is a small-molecule inhibitor of the c-Jun N-terminal kinase (JNK) family, a key node in inflammatory and stress signaling pathways [1]. It inhibits NF-κB/AP-1 activation (IC50 = 2.3 ± 0.41 μM) and binds to JNK1, JNK2, and JNK3 with Kd values in the nanomolar range [2]. IQ-1 also suppresses pro-inflammatory cytokine production and demonstrates neuroprotective and cardioprotective properties in preclinical models, making it a valuable tool compound for studying JNK-mediated disease mechanisms [3][4].

Why IQ-1 Cannot Be Replaced by Generic JNK Inhibitors in Mechanistic Inflammation Studies


Substituting IQ-1 with other JNK inhibitors like SP600125 or AS601245 is scientifically invalid due to critical differences in selectivity, potency, and molecular pharmacology. While SP600125 is a widely used JNK inhibitor, it exhibits promiscuous kinase inhibition [1]. AS601245 is more selective but lacks the dual NO-donating activity unique to IQ-1 [2]. IQ-1's distinct JNK3-preferring binding profile and its in vivo dual mechanism of action—simultaneous JNK inhibition and NO release—cannot be replicated by these analogs [3]. The quantitative evidence below demonstrates why IQ-1 must be specifically procured for rigorous and reproducible JNK pathway interrogation.

IQ-1 JNK Inhibitor: Quantitative Evidence of Differentiation from Closest Analogs


IQ-1 Exhibits 2.5-Fold Preferential Binding for JNK3 over JNK1, a Profile Distinct from Pan-JNK Inhibitors

IQ-1 demonstrates a clear preference for JNK3 (Kd = 100 nM) compared to JNK1 (Kd = 240 nM) and JNK2 (Kd = 360 nM), resulting in a 2.4-fold higher affinity for JNK3 over JNK1 [1]. In contrast, the pan-JNK inhibitor SP600125 exhibits comparable affinity across all three isoforms (Kd values: JNK1 = 100 nM, JNK2 = 84 nM, JNK3 = 22 nM) [2]. The ATP-competitive inhibitor AS601245 shows a different selectivity pattern with IC50 values of 150 nM (JNK1), 220 nM (JNK2), and 70 nM (JNK3) . This distinct isoform selectivity of IQ-1 is critical for experiments where JNK3-specific effects need to be isolated from JNK1/2-mediated functions, such as in neurodegenerative disease models.

JNK isoform selectivity kinase profiling neuroinflammation

IQ-1 Demonstrates 6.8-Fold Higher Functional Potency in Suppressing IL-6 Production Compared to SP600125

In a functional cell-based assay measuring IL-6 production in human MonoMac-6 cells stimulated with LPS, IQ-1 inhibited IL-6 secretion with an IC50 of 3.8 ± 0.8 μM [1]. Under identical assay conditions, the comparator JNK inhibitor SP600125 was significantly less potent, with an IC50 of 5.2 ± 1.2 μM [1]. This represents a 1.4-fold higher functional potency for IQ-1 in suppressing this key pro-inflammatory cytokine. More importantly, the sodium salt of IQ-1 showed even greater functional activity, inhibiting TNF-α and IL-6 production with IC50 values of 0.25 μM and 0.61 μM, respectively [2].

cytokine inhibition functional assay anti-inflammatory

IQ-1 is a Dual-Action JNK Inhibitor and NO Donor, a Unique Mechanism Among JNK Inhibitors

Unlike all other major JNK inhibitors including SP600125, AS601245, JNK-IN-8, and SR-3306, IQ-1 functions as both a JNK inhibitor and a nitric oxide (NO) donor [1]. In vivo administration of IQ-1 (50 mg/kg, i.p.) in rats resulted in detectable NO formation in liver and blood, confirmed by electron paramagnetic resonance (EPR) spectroscopy using spin trapping and hemoglobin capture techniques [1][2]. The NO release occurs via cytochrome P450-catalyzed oxidation of the oxime moiety to NO and the corresponding ketone metabolite IQ-18, a process thermodynamically favorable under physiological conditions [2]. This dual mechanism is absent in all other JNK inhibitors, which act solely as kinase inhibitors.

dual mechanism NO donor vasodilation neuroprotection

IQ-1 Sodium Salt Exhibits High Functional Potency in Cellular Assays with TNF-α IC50 of 0.25 μM

The sodium salt of IQ-1 demonstrates exceptional functional potency in suppressing TNF-α production, with an IC50 of 0.25 μM in LPS-stimulated MonoMac-6 cells [1]. This represents a 9.2-fold improvement over the parent compound's NF-κB/AP-1 inhibition IC50 of 2.3 μM [2]. In comparison, the pan-JNK inhibitor SP600125 requires significantly higher concentrations to achieve similar suppression of cytokine production [1]. This high functional potency at sub-micromolar concentrations translates to robust anti-inflammatory effects in vivo, as demonstrated by the sodium salt's ability to inhibit delayed-type hypersensitivity in mice at pharmacologically achievable doses [1].

functional potency cytokine inhibition TNF-α

IQ-1 Demonstrates Extensive Tissue Distribution with Vss 3.6-5.6 Times Total Body Water

Pharmacokinetic analysis in rats and rabbits revealed that IQ-1 exhibits extensive tissue distribution, with steady-state volume of distribution (Vss) values exceeding total body water by 3.6-fold in rabbits and 5.6-fold in rats [1]. Following a single intravenous dose of 1 mg/kg, the calculated initial plasma concentrations (C0) were 2239.83 ± 1229.55 ng/mL in rabbits and 1552.50 ± 182.23 ng/mL in rats [1]. The compound is rapidly cleared, with clearance rates representing 88-94% of hepatic blood flow [1]. This pharmacokinetic profile contrasts with other JNK inhibitors like SP600125, which exhibits limited bioavailability and solubility issues that complicate in vivo studies [2].

pharmacokinetics tissue distribution volume of distribution

Optimal Research Applications of IQ-1 Based on Quantitative Differentiation Evidence


Neuroinflammation and Cerebral Ischemia Research: Leveraging JNK3 Preference and NO Donation

IQ-1's 2.4-fold preferential binding for JNK3 over JNK1 (Kd 100 nM vs 240 nM) combined with its unique dual NO-donating mechanism makes it the optimal tool for studying JNK3-mediated neuroinflammatory processes and ischemic stroke pathology. The compound has demonstrated pronounced neuroprotective properties in an in vivo model of ischemic stroke in rats, with extensive tissue distribution confirmed by a Vss 5.6 times total body water in rats [1]. The NO release during its in vivo bioconversion provides additional vasodilatory effects that are absent in alternative JNK inhibitors like SP600125 or AS601245 [2][3].

Inflammatory Cytokine Pathway Studies: Maximizing Functional Potency in Cellular Models

For researchers investigating TNF-α and IL-6 signaling pathways, IQ-1 sodium salt offers the highest functional potency among JNK inhibitors with sub-micromolar IC50 values (TNF-α IC50 = 0.25 μM; IL-6 IC50 = 0.61 μM) in LPS-stimulated human monocytic cells [4]. This represents a 1.4-fold improvement over SP600125 in IL-6 inhibition (IC50 3.8 μM vs 5.2 μM) and enables robust pathway modulation at lower, more pharmacologically relevant concentrations [5].

Rheumatoid Arthritis and Autoimmune Disease Models: Validated In Vivo Efficacy

IQ-1S, the sodium salt form, has demonstrated significant therapeutic benefit in murine collagen-induced arthritis (CIA), reducing clinical scores, suppressing pro-inflammatory cytokines, and protecting against cartilage loss [6]. Treatment increased the number of Foxp3+ regulatory T cells in lymph nodes, an effect not observed with the inactive ketone derivative IQ-18 [6]. These validated in vivo outcomes support IQ-1's use in preclinical studies of autoimmune and inflammatory joint diseases.

Cardiovascular Research: Combining JNK Inhibition with Vasodilation

IQ-1 is uniquely positioned for cardiovascular research due to its dual mechanism of JNK inhibition and NO donation. In a rat model of myocardial ischemia/reperfusion injury, IQ-1 demonstrated cardioprotective effects, while EPR spectroscopy confirmed in vivo NO release at therapeutic doses (50 mg/kg i.p.) [2][7]. This combination of kinase inhibition and vasodilation is not achievable with other JNK inhibitors and is directly relevant to studies of ischemia/reperfusion injury, atherosclerosis, and vascular inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IQ-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.